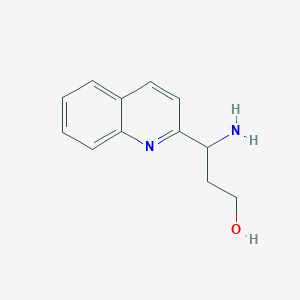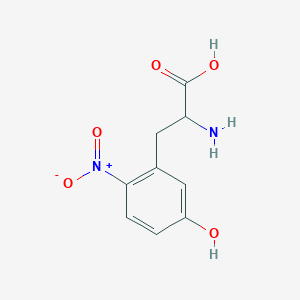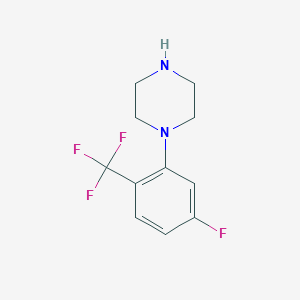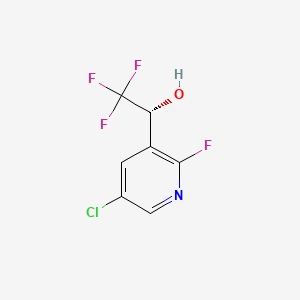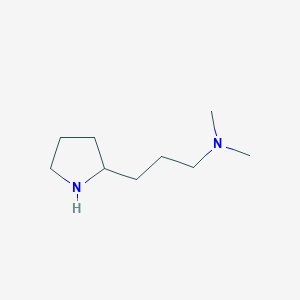
n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine: is a chemical compound with the molecular formula C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine typically begins with commercially available starting materials such as pyrrolidine and 3-chloropropan-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry:
- It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
n,n-Dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine: A structurally similar compound with an alkyne group instead of an alkane chain.
n,n-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: A compound with a phenyl and pyridine ring, showing different biological activity.
Uniqueness:
- n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
- The presence of the pyrrolidine ring and the dimethylamino group allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-4-6-9-5-3-7-10-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
IQVRYZWBINJSPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



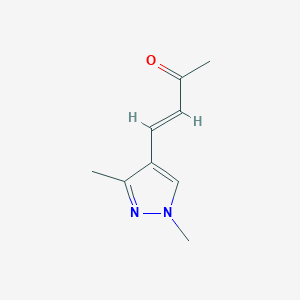
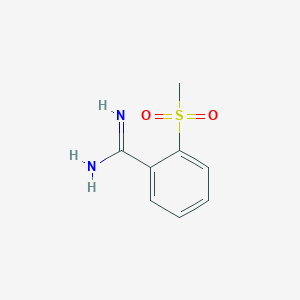
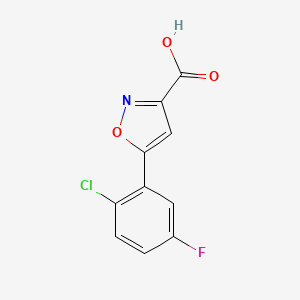
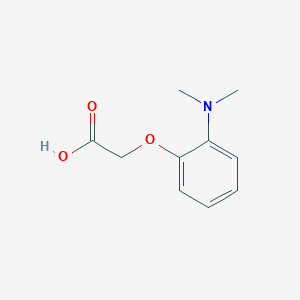



![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
